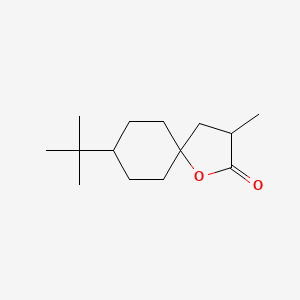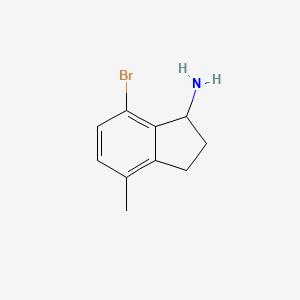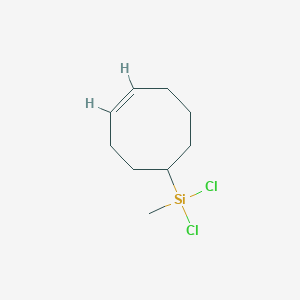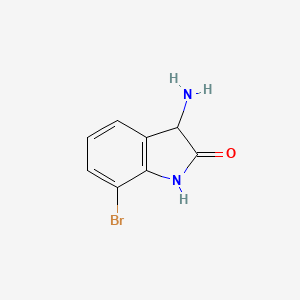![molecular formula C11H17N3S B11883467 1,7-Diazaspiro[4.4]nonane, 7-(5-isothiazolyl)-1-methyl- CAS No. 646056-25-9](/img/structure/B11883467.png)
1,7-Diazaspiro[4.4]nonane, 7-(5-isothiazolyl)-1-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-Methyl-1,7-diazaspiro[44]nonan-7-yl)isothiazole is a heterocyclic compound that features a spirocyclic structure with an isothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Methyl-1,7-diazaspiro[4.4]nonan-7-yl)isothiazole typically involves the formation of the spirocyclic core followed by the introduction of the isothiazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1-methyl-1,7-diazaspiro[4.4]nonane with sulfur and nitrogen sources can yield the desired isothiazole derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(1-Methyl-1,7-diazaspiro[4.4]nonan-7-yl)isothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced derivatives.
Substitution: The isothiazole ring can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the isothiazole ring.
Scientific Research Applications
5-(1-Methyl-1,7-diazaspiro[4.4]nonan-7-yl)isothiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(1-Methyl-1,7-diazaspiro[4.4]nonan-7-yl)isothiazole involves its interaction with specific molecular targets. The isothiazole ring can interact with enzymes or receptors, leading to modulation of biological pathways. The spirocyclic structure may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 5-(1-Methyl-1,7-diazaspiro[4.4]nonan-7-yl)-1,2,4-oxadiazole
- 5-(1-Methyl-1,7-diazaspiro[4.4]nonan-7-yl)-1,2-thiazole
Uniqueness
5-(1-Methyl-1,7-diazaspiro[4.4]nonan-7-yl)isothiazole is unique due to its specific isothiazole ring, which imparts distinct chemical and biological properties compared to other similar compounds. The presence of the spirocyclic structure also enhances its stability and reactivity.
Properties
CAS No. |
646056-25-9 |
|---|---|
Molecular Formula |
C11H17N3S |
Molecular Weight |
223.34 g/mol |
IUPAC Name |
5-(1-methyl-1,7-diazaspiro[4.4]nonan-7-yl)-1,2-thiazole |
InChI |
InChI=1S/C11H17N3S/c1-13-7-2-4-11(13)5-8-14(9-11)10-3-6-12-15-10/h3,6H,2,4-5,7-9H2,1H3 |
InChI Key |
CUAKWLPWXUNSMD-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC12CCN(C2)C3=CC=NS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-(4-Aminophenyl)pyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B11883404.png)







![(8'R)-Octahydro-1'H-spiro[[1,3]dioxolane-2,2'-naphthalene]-8'-carbonitrile](/img/structure/B11883466.png)
![10-Methoxy-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline](/img/structure/B11883475.png)


